4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the desired indole derivative . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-4,8,11H,5H2,1H3,(H,12,13) |
InChI Key |
KUBHJAFGELKXJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(N2)C(=O)O |
Origin of Product |
United States |
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